molecular formula C21H18N6O5S B2803293 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852049-21-9

6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2803293
CAS RN: 852049-21-9
M. Wt: 466.47
InChI Key: SJEDRTKYAUZSPM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a nitrophenyl group, a triazol ring, and a pyrimidine dione. These groups are common in many bioactive compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Molecular Structure Analysis

The compound’s structure includes a triazole ring, which consists of three nitrogen atoms and two carbon atoms, with the nitrogen atoms in non-consecutive positions . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

The research on compounds structurally related to 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione primarily focuses on their synthesis and subsequent chemical reactions. These investigations pave the way for understanding the compound's reactivity and potential applications in various fields, including pharmaceuticals and materials science.

  • Synthesis of Pyrimidine Derivatives : The synthesis of 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones showcases the cyclization of carbonyl thiosemicarbazides in a basic medium, leading to derivatives that can undergo alkylation and acetylation to produce methylsulfanyl and acetyl derivatives, respectively. This synthesis route provides insights into the compound's chemical behavior and potential for further functionalization (Mekuskiene & Vainilavicius, 2006).

  • Oxidation and Isomerism Studies : Research on the oxidation of thietane-containing heterocycles, including derivatives similar to the compound of interest, reveals the synthesis of 1-oxothietan-3-yl and 1,1-dioxothietan-3-yl derivatives. These findings contribute to our understanding of the compound's oxidation behavior and the role of substituents in determining the isomeric outcomes of such reactions (Meshcheryakova et al., 2014).

  • Heteroaromatic Systems with Bridgehead Nitrogen Atom : The conversion of phenyl-substituted derivatives into their acetyl, methylthio, and hydrazino counterparts, followed by cyclization to fused 1,2,4-triazoles, exemplifies the versatility of pyrimidine frameworks in synthesizing complex heteroaromatic systems. Such synthetic pathways highlight potential applications in developing novel heterocyclic compounds with unique properties (Golec, Scrowston, & Dunleavy, 1992).

  • Synthesis of Triazole Derivatives : The reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions to yield N’-(2-oxoindolin-3-ylidene)-derivatives underscores the chemical flexibility of triazole-containing compounds. This synthesis route could be explored for the development of compounds with potential biological activities (Kariuki et al., 2022).

  • Antimicrobial Activity of Heteroannulated Compounds : The formation of heteroannulated compounds containing chromenopyridopyrimidines and their evaluation for antimicrobial activity demonstrate the potential of pyrimidine derivatives in medicinal chemistry. Such studies are crucial for identifying new antimicrobial agents (Allehyani, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to bind with high affinity to multiple receptors, which could be useful in developing new therapeutic agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol, which is synthesized from 3-methoxyaniline, 4-nitrobenzaldehyde, and 4-chlorobenzyl chloride. The second intermediate is 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, which is synthesized from the first intermediate and ethyl acetoacetate. The final product is then synthesized by coupling the second intermediate with 2-chloro-4,6-diaminopyrimidine in the presence of a base.", "Starting Materials": [ "3-methoxyaniline", "4-nitrobenzaldehyde", "4-chlorobenzyl chloride", "ethyl acetoacetate", "2-chloro-4,6-diaminopyrimidine", "base" ], "Reaction": [ "Synthesis of 4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol:", "Step 1: React 3-methoxyaniline with 4-nitrobenzaldehyde in the presence of a base to form 4-(3-methoxyphenyl)-3-nitrophenylamine.", "Step 2: React 4-(3-methoxyphenyl)-3-nitrophenylamine with 4-chlorobenzyl chloride in the presence of a base to form 4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol.", "Synthesis of 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine:", "Step 1: React 4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol with ethyl acetoacetate in the presence of a base to form 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.", "Synthesis of 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione:", "Step 1: React 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 2-chloro-4,6-diaminopyrimidine in the presence of a base to form 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione." ] }

CAS RN

852049-21-9

Molecular Formula

C21H18N6O5S

Molecular Weight

466.47

IUPAC Name

6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N6O5S/c1-32-17-4-2-3-16(11-17)26-18(9-14-10-19(28)23-20(29)22-14)24-25-21(26)33-12-13-5-7-15(8-6-13)27(30)31/h2-8,10-11H,9,12H2,1H3,(H2,22,23,28,29)

InChI Key

SJEDRTKYAUZSPM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

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